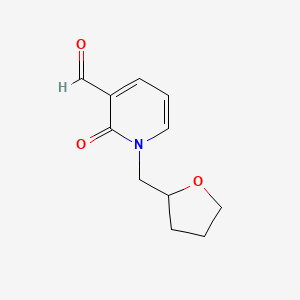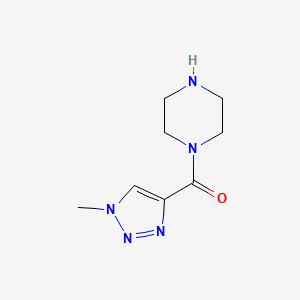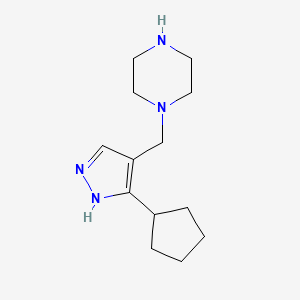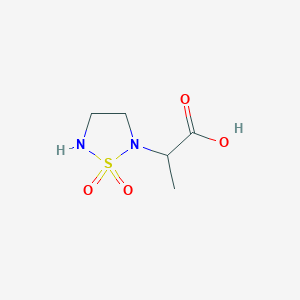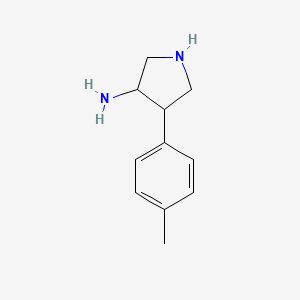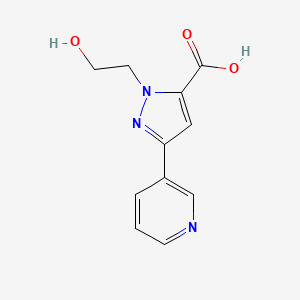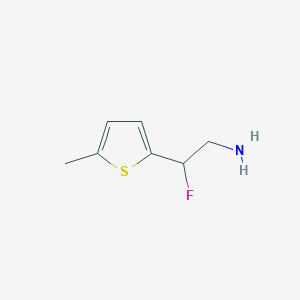
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine
Overview
Description
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H10FNS and a molecular weight of 159.23 g/mol. It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The sulfur-containing ring structure of thiophene allows for high electron mobility, making compounds like 2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine suitable for use in organic field-effect transistors (OFETs) . These materials are essential for creating flexible electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The electron-rich nature of the thiophene ring can form stable complexes with metal surfaces, providing a protective layer that prevents corrosion, which is crucial for extending the lifespan of metal structures and machinery.
OLED Fabrication
The compound’s structural properties are beneficial in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene’s ability to conduct electricity and its stability under light exposure make it an excellent choice for creating more efficient and durable OLEDs.
Anticancer Research
Thiophene derivatives exhibit pharmacological properties, including anticancer effects . The presence of the fluorine atom can enhance the biological activity of these compounds, making them potential candidates for developing new anticancer drugs.
Anti-inflammatory Applications
The compound’s thiophene core is associated with anti-inflammatory properties . This makes it a valuable scaffold for designing molecules that could be used in the treatment of various inflammatory diseases.
Antimicrobial Agents
Thiophene derivatives are also explored for their antimicrobial capabilities . The structural diversity of these compounds allows for the synthesis of novel agents that could combat resistant strains of bacteria and other pathogens.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
properties
IUPAC Name |
2-fluoro-2-(5-methylthiophen-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOQARWXWSYDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
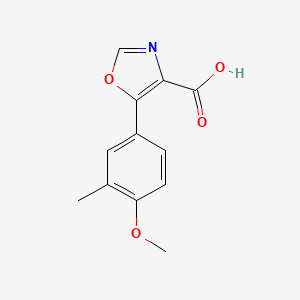
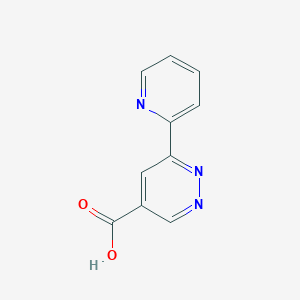

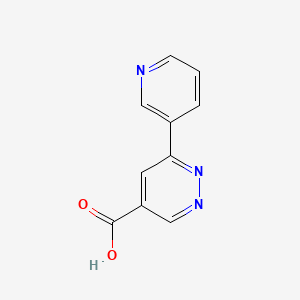
![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)

